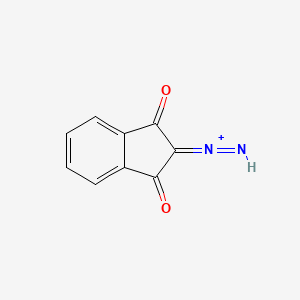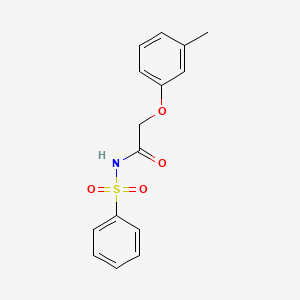
7,10,13-Trimethyl-1,4-dioxa-7,10,13-triazacyclopentadecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7,10,13-Trimethyl-1,4-dioxa-7,10,13-triazacyclopentadecane is a chemical compound with the molecular formula C10H23N3O2
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7,10,13-Trimethyl-1,4-dioxa-7,10,13-triazacyclopentadecane typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a triamine with a diol in the presence of a suitable catalyst. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
7,10,13-Trimethyl-1,4-dioxa-7,10,13-triazacyclopentadecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under strong acidic or basic conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the functional groups is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as halides, amines, or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction can produce amine or alcohol derivatives.
Applications De Recherche Scientifique
7,10,13-Trimethyl-1,4-dioxa-7,10,13-triazacyclopentadecane has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a chelating agent in biological systems.
Medicine: Explored for its potential therapeutic properties, including its ability to interact with specific biological targets.
Industry: Utilized in the production of polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of 7,10,13-Trimethyl-1,4-dioxa-7,10,13-triazacyclopentadecane involves its ability to form stable complexes with metal ions. This property is due to the presence of multiple nitrogen and oxygen atoms in its structure, which can coordinate with metal ions. The compound can also interact with various molecular targets and pathways, depending on its specific application.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,4-dioxa-7,10,13-triazacyclopentadecane
- 7,7,9-Trimethyl-4,13-dioxo-3,14-dioxa-5,12-diazahexadecane-1,16-diyl bismethacrylate
Uniqueness
7,10,13-Trimethyl-1,4-dioxa-7,10,13-triazacyclopentadecane is unique due to its specific structural features, which provide it with distinct chemical and physical properties. Its ability to form stable complexes with metal ions and its versatility in various chemical reactions make it a valuable compound in both research and industrial applications.
Propriétés
Formule moléculaire |
C13H29N3O2 |
|---|---|
Poids moléculaire |
259.39 g/mol |
Nom IUPAC |
7,10,13-trimethyl-1,4-dioxa-7,10,13-triazacyclopentadecane |
InChI |
InChI=1S/C13H29N3O2/c1-14-4-6-15(2)8-10-17-12-13-18-11-9-16(3)7-5-14/h4-13H2,1-3H3 |
Clé InChI |
RIZFIFAJOUNNHG-UHFFFAOYSA-N |
SMILES canonique |
CN1CCN(CCOCCOCCN(CC1)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2E)-2-{[5-(2-nitrophenyl)furan-2-yl]methylidene}-N-phenylhydrazinecarbothioamide](/img/structure/B11707655.png)
![N-(2,2,2-trichloro-1-{[(2,6-dichloroanilino)carbothioyl]amino}ethyl)acetamide](/img/structure/B11707657.png)
![N-[1-(Azepane-1-carbonyl)-2-furan-2-yl-vinyl]-4-methyl-benzamide](/img/structure/B11707663.png)
![N'-[(E)-(2,4-dimethoxyphenyl)methylidene]-4-iodo-1-methyl-1H-pyrazole-3-carbohydrazide](/img/structure/B11707682.png)
![(5E)-5-{4-[(2,4-dichlorobenzyl)oxy]benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11707687.png)

![3-bromo-N'-[(2E)-4-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]benzohydrazide](/img/structure/B11707694.png)
![N'~1~,N'~6~-bis[(E)-(2,4-dihydroxyphenyl)methylidene]hexanedihydrazide](/img/structure/B11707695.png)

![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-bromobenzamide](/img/structure/B11707711.png)
![N'-[(3Z)-1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pyridine-2-carbohydrazide](/img/structure/B11707719.png)



